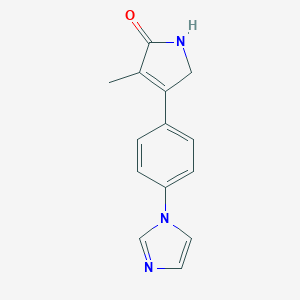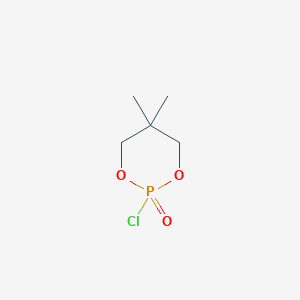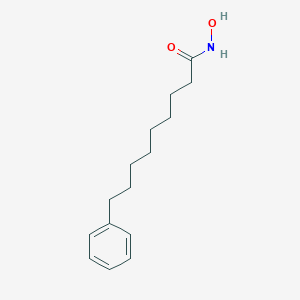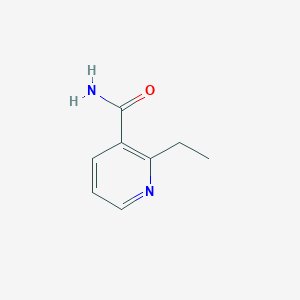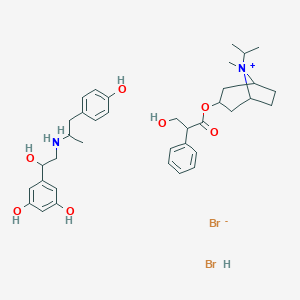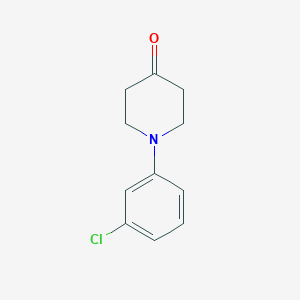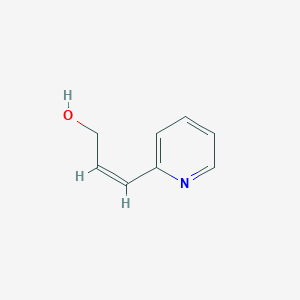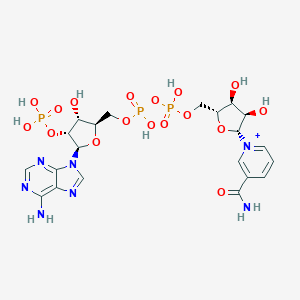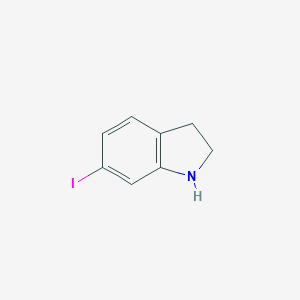
6-Iodoindoline
Vue d'ensemble
Description
6-Iodoindoline is an organic compound with the molecular formula C8H8IN It is a derivative of indoline, where an iodine atom is substituted at the sixth position of the indoline ring
Mécanisme D'action
Target of Action
The primary target of 6-Iodoindoline is the Glutamate-gated chloride channel (GluCl) . GluCl is a prominent target for drug selection and design in parasitology . It plays a crucial role in the nervous system of invertebrates, where it mediates fast inhibitory neurotransmission.
Mode of Action
This compound acts as an activator of GluCl . It interacts proficiently with the Gln219 amino acid of pentameric GluCl . This interaction leads to the activation of the ion channel, which in turn disrupts the normal functioning of the nervous system in parasites.
Biochemical Pathways
The activation of GluCl by this compound affects the neurotransmission pathway in parasites . The compound’s action on the GluCl leads to an influx of chloride ions into the neuron, causing hyperpolarization of the neuron membrane. This hyperpolarization inhibits the propagation of action potentials, disrupting the normal functioning of the nervous system in parasites.
Result of Action
The activation of GluCl by this compound leads to parasite death . Specifically, this compound has been shown to display in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor . It induces a form of non-apoptotic death known as methuosis, characterized by the formation of giant vacuoles in nematodes .
Analyse Biochimique
Biochemical Properties
6-Iodoindoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glutamate-gated chloride channels (GluCl), which are important in the nervous system of nematodes . This interaction can lead to the activation of these channels, resulting in altered ion flow and subsequent physiological effects. Additionally, this compound can form complexes with certain proteins, potentially affecting their stability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to GluCl channels results in their activation, which can disrupt normal cellular ion homeostasis . Additionally, this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, the long-term exposure of cells to this compound has been shown to result in sustained changes in cellular function, including altered gene expression and metabolic activity . In vivo studies have also demonstrated that the effects of this compound can persist over time, influencing organismal physiology.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular and organismal function. At higher doses, this compound can induce significant physiological changes, including toxicity and adverse effects. For example, high doses of this compound have been associated with increased mortality in nematode models, likely due to its potent effects on cellular ion channels and metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and toxicity of this compound, affecting its biochemical and physiological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in certain cellular compartments, influencing its localization and activity. For example, the compound’s interaction with GluCl channels suggests that it may be preferentially localized to regions of the cell where these channels are abundant .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may be localized to the plasma membrane, where it can interact with membrane-bound receptors and channels . Its localization can also be influenced by its interactions with other biomolecules, affecting its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Iodoindoline can be synthesized through several methods. One common approach involves the iodination of indoline. This can be achieved by reacting indoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of solvent, temperature, and reaction time are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodoindoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to form different indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidoindoline or cyanoindoline derivatives.
Oxidation Reactions: Products include indole derivatives.
Reduction Reactions: Products include various reduced forms of indoline.
Applications De Recherche Scientifique
6-Iodoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 5-Iodoindole
- 7-Azaindole
- 6-Bromoindole
- Indole-5-carbonitrile
Comparison: 6-Iodoindoline is unique due to the presence of the iodine atom at the sixth position, which imparts distinct chemical reactivity and properties. Compared to other halogenated indoles, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.
Propriétés
IUPAC Name |
6-iodo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBZEKELZUOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-46-1 | |
| Record name | 6-Iodoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

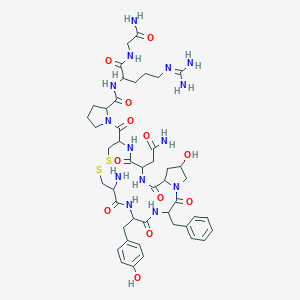
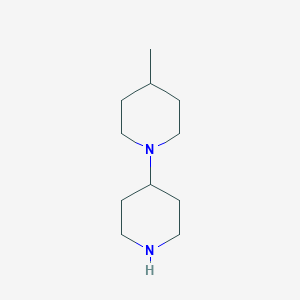
![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate](/img/structure/B38193.png)
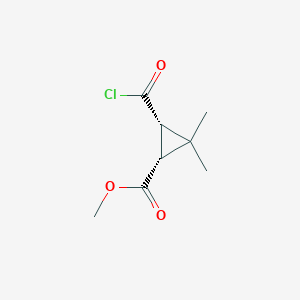
![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)
